molecular formula C19H14F3N5O2 B2989400 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1357751-72-4

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2989400
CAS No.: 1357751-72-4
M. Wt: 401.349
InChI Key: NJHRAANZXTWQJH-UHFFFAOYSA-N
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Description

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex heterocyclic compound As a triazoloquinoxaline derivative, it is characterized by its unique chemical structure that merges quinoxaline and triazole moieties

Biochemical Analysis

Biochemical Properties

The compound 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has been shown to interact with various enzymes and proteins. For instance, it has been found to exhibit potential inhibitory activity against c-Met kinase . The nature of these interactions is likely due to the compound’s ability to bind to the active sites of these enzymes, thereby influencing their function .

Cellular Effects

In cellular processes, this compound has been found to exhibit anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It influences cell function by potentially affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential inhibition or activation of enzymes . For instance, it has been found to possess superior c-Met kinase inhibition ability at the nanomolar level .

Temporal Effects in Laboratory Settings

It has been found to exhibit excellent anti-tumor activity against various cancer cell lines .

Dosage Effects in Animal Models

Its potential anti-tumor activity suggests that it could have significant effects at certain dosages .

Metabolic Pathways

Its interaction with c-Met kinase suggests that it could be involved in certain metabolic pathways .

Transport and Distribution

Its ability to interact with various enzymes and proteins suggests that it could be transported and distributed in a specific manner .

Subcellular Localization

Its ability to interact with various enzymes and proteins suggests that it could be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multistep processes starting from quinoxaline derivatives. A common synthetic route includes:

  • Formation of Quinoxaline Core: : Condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions.

  • Introduction of Triazole Ring: : Cyclization using appropriate azide compounds under thermal or catalytic conditions.

  • Acetamide Functionalization: : Acylation of the intermediate with N-(2-(trifluoromethyl)phenyl)acetyl chloride in the presence of a base, such as triethylamine, under controlled conditions.

Industrial Production Methods

Industrially, this compound can be produced through optimized batch processes involving high-yield catalysts and controlled reaction environments to ensure purity and consistency. The use of continuous flow chemistry systems can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidative reactions, particularly at the quinoxaline core.

  • Reduction: : Reduction reactions can occur at the triazole ring, modifying its electronic properties.

  • Substitution: : Nucleophilic and electrophilic substitutions are feasible due to the electron-rich nature of the triazole and quinoxaline rings.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

Depending on the reaction conditions, major products can include various derivatives with altered triazole or quinoxaline rings, impacting the compound's biological activity or physical properties.

Scientific Research Applications

Chemistry

  • Catalysis: : Utilized as a ligand in metal-catalyzed reactions due to its electron-rich nature.

  • Organic Synthesis: : As an intermediate in the synthesis of other complex heterocyclic compounds.

Biology

  • Antimicrobial Agents: : Exhibits potential as a broad-spectrum antimicrobial agent against various bacterial and fungal strains.

  • Enzyme Inhibitors: : Acts as an inhibitor for specific enzymes involved in metabolic pathways.

Medicine

  • Pharmacological Studies: : Investigated for its anti-inflammatory, antiviral, and anticancer properties due to its ability to interact with biological targets.

Industry

  • Material Science: : Explored for use in organic electronic materials due to its conductive properties.

  • Agriculture: : Studied for its potential as a pesticide due to its bioactivity.

Comparison with Similar Compounds

Comparing 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide with other triazoloquinoxaline derivatives highlights its unique trifluoromethyl acetamide moiety, which imparts distinct biological activity and physicochemical properties.

Similar Compounds

  • 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

  • 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

  • 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-nitrophenyl)acetamide

These comparisons emphasize the distinctive characteristics and enhanced applications of the compound .

Properties

IUPAC Name

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O2/c1-11-24-25-17-18(29)26(14-8-4-5-9-15(14)27(11)17)10-16(28)23-13-7-3-2-6-12(13)19(20,21)22/h2-9H,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHRAANZXTWQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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